molecular formula C8H12ClN3 B12451789 6-Amino-5,6,7,8-tetrahydroquinazoline hydrochloride

6-Amino-5,6,7,8-tetrahydroquinazoline hydrochloride

Cat. No.: B12451789
M. Wt: 185.65 g/mol
InChI Key: INOMPUMFSHGYPK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride is a chemical compound that belongs to the class of tetrahydroquinazolines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is straightforward and involves the following steps:

  • Preparation of α-aminoamidine.
  • Reaction with bis-benzylidene cyclohexanones.
  • Formation of the tetrahydroquinazoline ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of protecting groups at the C2-tert-butyl moiety of the quinazoline ring can be easily cleaved, allowing further functionalization .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.

    Substitution: Substitution reactions can introduce different substituents to the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride has a wide range of scientific research applications:

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinazolin-6-amine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c9-7-1-2-8-6(3-7)4-10-5-11-8;/h4-5,7H,1-3,9H2;1H

InChI Key

INOMPUMFSHGYPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=NC=C2CC1N.Cl

Origin of Product

United States

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